

An In-Depth Technical Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate*

Cat. No.: B075735

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential biological relevance of **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate**. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a heterocyclic compound with a thiopyran core. Its physical and chemical characteristics are essential for its handling, characterization, and application in chemical synthesis. The key properties are summarized in the table below.

Property	Value
CAS Number	1198-44-3
Molecular Formula	C ₈ H ₁₂ O ₃ S
Molecular Weight	188.24 g/mol
Melting Point	59 °C
Boiling Point	97-98 °C at 0.1 Torr
Density (Predicted)	1.202 ± 0.06 g/cm ³
Physical Form (at 20°C)	Solid
Storage Conditions	Keep in a dark place, sealed in dry, room temperature.

Solubility: While specific quantitative solubility data is not readily available in the literature, based on its structure as a β -keto ester, it is expected to be soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in aqueous solutions is anticipated to be limited.

Synthesis and Purification

The primary synthetic route to **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** is through an intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate. This base-catalyzed reaction is a robust method for forming the six-membered thiopyran ring.

Experimental Protocol: Dieckmann Condensation

Materials:

- Diethyl 3,3'-thiodipropionate
- Sodium ethoxide or Sodium Hydride (NaH)
- Anhydrous Toluene or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)

- Dichloromethane or Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Base Suspension:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. If using sodium hydride, wash the NaH (1.2 equivalents) with anhydrous hexanes to remove mineral oil and suspend the dry NaH in anhydrous THF.
- **Addition of Diester:** Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene or THF and add it dropwise to the stirred base suspension at room temperature over 30-60 minutes.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux (80-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane or diethyl ether. Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure **Ethyl 4-oxotetrahydro-2H-thiopyran-3-**

carboxylate.

Spectroscopic Data

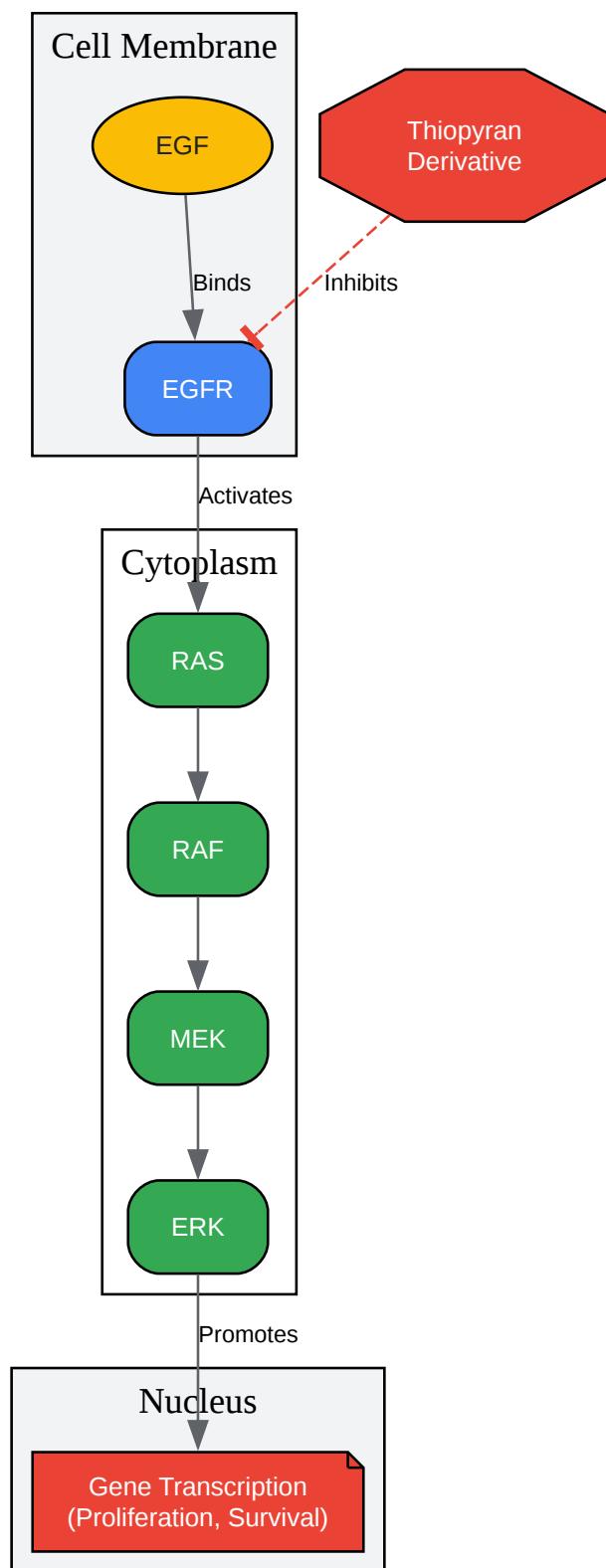
The following spectroscopic data has been reported for the synthesized product:

Spectroscopy	Data
^1H NMR (CDCl_3)	δ 1.31 (t, 3H), 2.80-3.10 (m, 4H), 3.65 (t, 1H), 4.25 (q, 2H)
^{13}C NMR (CDCl_3)	δ 14.1, 30.5, 38.0, 58.5, 61.5, 169.0, 202.0
IR (neat, cm^{-1})	2980, 1745 (C=O, ester), 1715 (C=O, ketone), 1250

Visualizations

Dieckmann Condensation Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** via Dieckmann condensation.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate**.

Potential Biological Relevance: Inhibition of EGFR Signaling Pathway

While specific biological data for **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** is limited, the thiopyran scaffold is of significant interest in drug discovery. Derivatives of thiopyran have been investigated as inhibitors of various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of the EGFR signaling cascade and a hypothetical point of inhibition by a thiopyran derivative.

[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway with potential inhibition by a thiopyran derivative.

- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075735#physical-properties-of-ethyl-4-oxotetrahydro-2h-thiopyran-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com